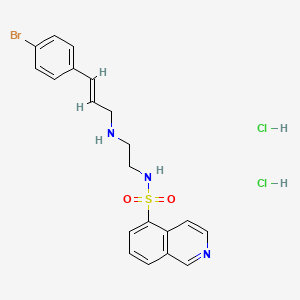
H-89 Dihydrochloride
准备方法
合成路线和反应条件
H 89 二盐酸盐的合成涉及在特定条件下将 5-异喹啉磺酰胺与对溴肉桂胺反应。 该反应通常需要二甲基亚砜 (DMSO) 等溶剂,并在受控温度下进行以确保形成所需产物 .
工业生产方法
H 89 二盐酸盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和先进设备来确保最终产品的稳定性和质量。 该化合物通常以冻干粉末形式生产,便于储存和处理 .
化学反应分析
反应类型
H 89 二盐酸盐主要由于存在反应性官能团(如溴原子和磺酰胺基)而发生取代反应。 它也可以在特定条件下参与氧化和还原反应 .
常用试剂和条件
涉及 H 89 二盐酸盐的反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 反应通常在 DMSO 或乙醇等溶剂中,在受控温度下进行 .
主要形成的产物
H 89 二盐酸盐反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化反应可能生成磺酸衍生物,而还原反应可能导致形成胺衍生物 .
科学研究应用
H 89 二盐酸盐在科学研究中具有广泛的应用:
作用机制
H 89 二盐酸盐通过竞争性抑制 PKA 催化亚基上的 ATP 结合位点发挥作用。这种抑制阻止了 PKA 底物的磷酸化,从而破坏了 PKA 介导的信号通路。 该化合物还对其他激酶(如蛋白激酶 G (PKG) 和蛋白激酶 C (PKC))表现出中等抑制效应 .
相似化合物的比较
类似化合物
H 8: N-[2-(甲基氨基)乙基]-5-异喹啉磺酰胺,与 H 89 二盐酸盐相比,是一种效力较低的 PKA 抑制剂.
KT 5720: 另一种具有不同化学结构但具有类似抑制效应的 PKA 抑制剂.
Rp-cAMPS: 一种环腺苷酸类似物,通过阻止激酶的激活来抑制 PKA.
独特性
H 89 二盐酸盐因其作为 PKA 抑制剂的高特异性和效力而独一无二。 它的效力是 H 8 的 30 倍,并且对其他激酶表现出更广泛的抑制效应,使其成为激酶研究中宝贵的工具 .
属性
IUPAC Name |
N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2S.2ClH/c21-18-8-6-16(7-9-18)3-2-11-22-13-14-24-27(25,26)20-5-1-4-17-15-23-12-10-19(17)20;;/h1-10,12,15,22,24H,11,13-14H2;2*1H/b3-2+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELOGQJVGPIKAM-WTVBWJGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNCC=CC3=CC=C(C=C3)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNC/C=C/C3=CC=C(C=C3)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrCl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does H-89 dihydrochloride exert its effects at the cellular level?
A1: this compound acts as a competitive inhibitor of ATP for the catalytic subunit of PKA. [, , ] By binding to PKA, this compound prevents the phosphorylation of downstream target proteins, ultimately disrupting PKA-dependent signaling pathways. This inhibition has been observed to impact various cellular functions, including adipocyte browning [], neuroprotection after traumatic brain injury [], and autophagy regulation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















